Fumaric acid, bis(2-naphthyl) ester

Description

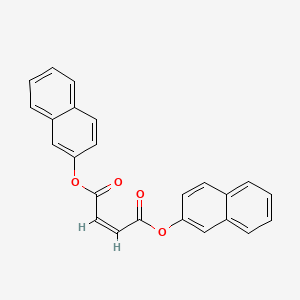

Fumaric acid, bis(2-naphthyl) ester (chemical formula: C₂₄H₁₈O₄) is a diester derivative of fumaric acid, where both carboxylic acid groups are esterified with 2-naphthol.

Properties

CAS No. |

73839-82-4 |

|---|---|

Molecular Formula |

C24H16O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

dinaphthalen-2-yl (Z)-but-2-enedioate |

InChI |

InChI=1S/C24H16O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-16H/b14-13- |

InChI Key |

OQTWKMMWTVEVPX-YPKPFQOOSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C\C(=O)OC3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC(=O)OC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaric acid, bis(2-naphthyl) ester can be synthesized through the esterification of fumaric acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together to form the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feeding of fumaric acid and 2-naphthol into a reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Fumaric acid, bis(2-naphthyl) ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to fumaric acid and 2-naphthol in the presence of water and an acid or base catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl groups, leading to the formation of quinones.

Substitution: The ester can participate in substitution reactions, where the naphthyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Fumaric acid and 2-naphthol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Substituted naphthyl esters.

Scientific Research Applications

Fumaric acid, bis(2-naphthyl) ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of fumaric acid, bis(2-naphthyl) ester involves its interaction with cellular pathways related to oxidative stress and inflammation. The compound is believed to activate the nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. By activating Nrf2, the compound enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS) in cells.

Comparison with Similar Compounds

Structural and Physical Properties

Fumaric acid esters vary widely in their physical and chemical properties depending on the substituent groups. Below is a comparison with key analogs:

*Estimated based on naphthyl group contributions to logP (e.g., chloroacetic acid 2-naphthyl ester: logP = 2.984 ).

Key Observations :

- Molecular Weight and Lipophilicity : The bis(2-naphthyl) ester’s high molecular weight (370.40 g/mol) and predicted logP (~3.5) suggest greater lipophilicity compared to aliphatic esters like dimethyl or diethyl fumarate. This property may limit its solubility in aqueous systems but enhance compatibility with hydrophobic matrices.

- Boiling Point : Aliphatic esters (e.g., bis(2-ethylhexyl)) exhibit lower boiling points due to weaker intermolecular forces, whereas aromatic esters like the bis(2-naphthyl) derivative likely require higher temperatures for volatilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.